molecular formula C14H16BNO5S B1438471 (3-(N-Benzylsulfamoyl)-4-methoxyphenyl)boronic acid CAS No. 874219-51-9

(3-(N-Benzylsulfamoyl)-4-methoxyphenyl)boronic acid

Cat. No. B1438471
CAS RN: 874219-51-9
M. Wt: 321.2 g/mol
InChI Key: QUPMMHPFKINRDE-UHFFFAOYSA-N
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Description

“(3-(N-Benzylsulfamoyl)-4-methoxyphenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C13H14BNO4S and a molecular weight of 291.13 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzylsulfamoyl group and a methoxy group attached to a phenyl ring, which is further linked to a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. One notable reaction is the protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 194-196℃ . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Boronic Acid Protecting Groups

A novel protecting group for boronic acids, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed, facilitating both protection and deprotection under mild conditions. This innovation could potentially be applied to compounds like "(3-(N-Benzylsulfamoyl)-4-methoxyphenyl)boronic acid" for more efficient synthesis and handling in various research and industrial processes (Jun Yan, Shan Jin, B. Wang, 2005).

Tetraarylpentaborates Formation

Research on the formation of tetraarylpentaborates from arylboronic acids, including derivatives like (4-methoxyphenyl)boronic acid, through reactions with aryloxorhodium complexes, provides insights into complex boron-containing structures that could have implications for material science and catalysis (Y. Nishihara, Kyoko Nara, K. Osakada, 2002).

Polymeric Carriers for Drug Delivery

The application of boronic acid derivatives in biomedical fields is highlighted by the development of a polymeric carrier designed to stably encapsulate boronic acid-containing drugs, demonstrating the potential for improved pharmacokinetics and targeted drug delivery. This research underscores the versatility of boronic acid derivatives in creating advanced drug delivery systems (A. Kim, Yuya Suzuki, Y. Nagasaki, 2020).

Boronic Acid-Catalyzed Reactions

The discovery of a boronic acid catalysis enabling highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals opens new avenues in synthetic organic chemistry. This finding illustrates the catalytic capabilities of boronic acid derivatives in facilitating complex and highly selective chemical transformations (T. Hashimoto, A. Gálvez, K. Maruoka, 2015).

Safety and Hazards

“(3-(N-Benzylsulfamoyl)-4-methoxyphenyl)boronic acid” is classified as harmful if swallowed . It may cause skin and eye irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

[3-(benzylsulfamoyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO5S/c1-21-13-8-7-12(15(17)18)9-14(13)22(19,20)16-10-11-5-3-2-4-6-11/h2-9,16-18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPMMHPFKINRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657416
Record name [3-(Benzylsulfamoyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874219-51-9
Record name [3-(Benzylsulfamoyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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